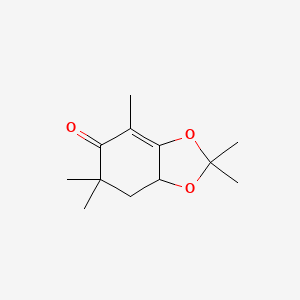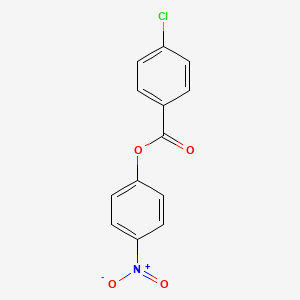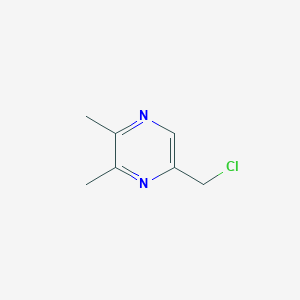
Fenobam
Descripción general
Descripción
Fenobam es un derivado de imidazol desarrollado por McNeil Laboratories a finales de la década de 1970 como un nuevo fármaco ansiolítico. Inicialmente fue diseñado para tratar los trastornos de ansiedad, pero nunca se comercializó debido a efectos secundarios que limitaban la dosis, como amnesia y síntomas psicomiméticos . This compound actúa como un potente y selectivo modulador alostérico negativo del subtipo 5 del receptor metabotrópico de glutamato (mGluR5), lo que lo convierte en un compuesto valioso para la investigación científica .
Métodos De Preparación
Fenobam se puede sintetizar a través de varios métodos de cristalización, lo que lleva a diferentes formas cristalinas. Aquí se presentan algunas rutas sintéticas y condiciones de reacción:
Método de Acetona-Metanol o Tetrahidrofurano-Éter: El precipitado sintetizado y filtrado se recristaliza a partir de los disolventes para obtener una forma anhidra.
Método de Dimetilformamida (DMF) y Agua: La forma pura se disuelve en DMF, se agrega con exceso de agua, se filtra y se seca para obtener una forma monohidratada.
Método de Agua-Etanol o Agua-Metanol: La forma sintetizada y filtrada del compuesto se recristaliza a partir de una mezcla de agua-etanol o agua-metanol para obtener una forma monohidratada.
Método sin Solvente: La forma monohidratada se calienta a 80°-85°C durante 2 horas o a 100°C durante 4 horas para obtener diferentes formas cristalinas.
Análisis De Reacciones Químicas
Fenobam se somete a varias reacciones químicas, incluidas:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Fenobam tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Fenobam ejerce sus efectos actuando como un modulador alostérico negativo selectivo y potente del subtipo 5 del receptor metabotrópico de glutamato (mGluR5). Inhibe la respuesta de calcio intracelular inducida por quisqualato mediada por receptores humanos mGluR5 . This compound se une a un sitio modulador alostérico compartido con otros antagonistas selectivos de mGluR5, bloqueando la actividad basal del receptor .
Comparación Con Compuestos Similares
Fenobam es único en comparación con otros compuestos similares debido a su inhibición selectiva y potente de mGluR5. Compuestos similares incluyen:
2-Metil-6-Feniletinil-Piridina (MPEP): Un antagonista selectivo de mGluR5 que comparte un sitio de unión común con this compound.
3-(2-Metil-1,3-Tiazol-4-il)Etinil]Pridina (MTEP): Otro antagonista selectivo de mGluR5 con propiedades similares a this compound.
Basimglurant: Un nuevo antagonista de mGluR5 desarrollado en base a la estructura de this compound.
La actividad no GABAérgica de this compound, junto con su robusta actividad ansiolítica y la eficacia reportada en ensayos humanos, apoya su potencial como un nuevo agente ansiolítico con una ventana terapéutica mejorada con respecto a las benzodiazepinas .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQODZAOSWNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57653-26-6 | |
| Record name | Fenobam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57653-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenobam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B8814140.png)
![8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8814145.png)
![2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8814151.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-ol](/img/structure/B8814158.png)
![5-Methoxythiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B8814160.png)



![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8814215.png)



